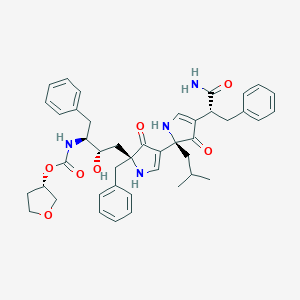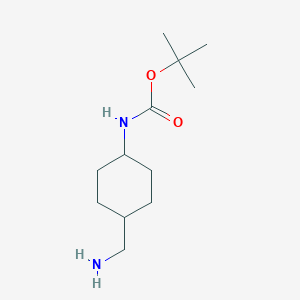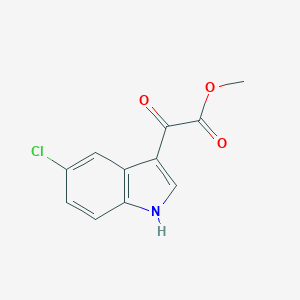![molecular formula C10H14O2 B064131 Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI) CAS No. 185317-33-3](/img/structure/B64131.png)
Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI) is a chemical compound that is widely used in scientific research. It is commonly referred to as 2'-hydroxyacetophenone or 2'-HAP. This compound is a chiral molecule with a specific stereochemistry that is important for its biological activity.
Mecanismo De Acción
The mechanism of action of 2'-HAP involves the inhibition of tyrosinase activity through the chelation of copper ions at the active site of the enzyme. This prevents the oxidation of tyrosine to dopaquinone, which is the first step in melanin production. Additionally, 2'-HAP has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-HAP are primarily related to its inhibition of tyrosinase activity. This results in a decrease in melanin production, which can lead to a reduction in hyperpigmentation disorders. Additionally, the antioxidant and anti-inflammatory properties of 2'-HAP can help to protect cells from oxidative stress and reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2'-HAP in lab experiments is its ability to inhibit tyrosinase activity in a dose-dependent manner. This allows researchers to study the effects of varying concentrations of 2'-HAP on melanin production and other cellular processes. However, one limitation of using 2'-HAP is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving 2'-HAP. One area of interest is the development of more efficient and cost-effective synthesis methods for producing enantiomerically pure 2'-HAP. Another area of research is the investigation of the potential therapeutic applications of 2'-HAP for various diseases, such as cancer and neurodegenerative disorders. Additionally, the development of new derivatives of 2'-HAP with improved solubility and bioavailability could lead to the development of more effective treatments for hyperpigmentation disorders and other diseases.
Conclusion:
In conclusion, 2'-HAP is a promising compound for scientific research due to its ability to inhibit tyrosinase activity and its antioxidant and anti-inflammatory properties. Its biochemical and physiological effects make it a potential therapeutic agent for various diseases. While there are limitations to using 2'-HAP in lab experiments, there are several future directions for research that could lead to the development of more effective treatments and a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 2'-HAP can be achieved through various methods. One common method involves the reaction of 2-acetylphenol with propenyl magnesium bromide, followed by cyclization with aluminum chloride. Another method involves the reaction of 2-acetylphenol with propenyl lithium, followed by cyclization with boron trifluoride etherate. Both of these methods produce a racemic mixture of 2'-HAP, which can be resolved into its enantiomers using chiral chromatography.
Aplicaciones Científicas De Investigación
2'-HAP has been widely used in scientific research due to its ability to inhibit the activity of tyrosinase, an enzyme that is involved in melanin production. This makes it a promising compound for the treatment of hyperpigmentation disorders such as melasma and age spots. Additionally, 2'-HAP has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
185317-33-3 |
|---|---|
Nombre del producto |
Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI) |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-[(2R)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone |
InChI |
InChI=1S/C10H14O2/c1-4-5-9-6-10(7(2)11)8(3)12-9/h4-5,9H,6H2,1-3H3/b5-4+/t9-/m0/s1 |
Clave InChI |
RTAZVRNNHKEHFZ-MOVJSRMASA-N |
SMILES isomérico |
C/C=C/[C@H]1CC(=C(O1)C)C(=O)C |
SMILES |
CC=CC1CC(=C(O1)C)C(=O)C |
SMILES canónico |
CC=CC1CC(=C(O1)C)C(=O)C |
Sinónimos |
Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)




![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)


![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)
